molecular formula C17H13N3O4 B12544355 1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 652139-47-4

1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B12544355
CAS No.: 652139-47-4
M. Wt: 323.30 g/mol
InChI Key: QOWSMYUELCKVQT-UHFFFAOYSA-N
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Description

Structural Analysis and Characterization of 1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one

Molecular Architecture and Functional Group Configuration

The compound’s molecular formula, C₁₇H₁₃N₃O₄ , arises from the fusion of two aromatic systems: a naphthalen-2(1H)-one scaffold and a 3-methoxy-5-nitrophenyl group linked via a hydrazinylidene (–NH–N=C–) bridge. The naphthalenone component consists of a bicyclic framework with a ketone oxygen at position 2, while the phenyl ring features electron-withdrawing (–NO₂) and electron-donating (–OCH₃) groups at positions 3 and 5, respectively.

Key functional groups include:

  • Carbonyl group (C=O) : Positioned at C-2 of the naphthalenone, contributing to conjugation with the hydrazone linkage.
  • Hydrazone (–NH–N=C–) : Bridges the naphthalenone and phenyl rings, enabling resonance stabilization.
  • Nitro (–NO₂) and methoxy (–OCH₃) groups : Introduce electronic asymmetry, influencing dipole moments and intermolecular interactions.

The spatial arrangement of these groups creates a planar geometry in the hydrazone region, while steric effects from the methoxy and nitro substituents induce slight torsional angles in the phenyl ring.

Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis reveals characteristic absorptions:

  • C=O stretch : A strong band near 1680–1700 cm⁻¹ , indicative of the naphthalenone ketone.
  • N–H stretch : Broad peaks at 3200–3300 cm⁻¹ from the hydrazine NH group.
  • NO₂ asymmetric/symmetric stretches : Bands at 1520 cm⁻¹ and 1350 cm⁻¹ , confirming the nitro group’s presence.
  • C–O–C stretch : A sharp peak near 1250 cm⁻¹ from the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :
    • Aromatic protons : Multiplet signals between 6.8–8.5 ppm for the naphthalenone and phenyl rings.
    • Methoxy group : A singlet at 3.8 ppm integrating to three protons.
    • Hydrazine NH : A broad singlet near 10.2 ppm due to hydrogen bonding.
  • ¹³C NMR :
    • Carbonyl carbon : A peak at 190–195 ppm .
    • Nitro-bearing carbons : Resonances at 145–150 ppm .
    • Methoxy carbon : A signal near 56 ppm .
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits absorption maxima at 260 nm (π→π* transitions in aromatic systems) and 350 nm (n→π* transitions involving the nitro and hydrazone groups). Solvatochromic shifts in polar solvents suggest intramolecular charge transfer between the electron-rich methoxy and electron-deficient nitro groups.

X-ray Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound is unavailable, related hydrazones exhibit planar hydrazone linkages with dihedral angles of 5–10° between the naphthalenone and phenyl rings. The nitro group typically adopts a coplanar orientation with the phenyl ring to maximize conjugation, while the methoxy group shows slight out-of-plane twisting due to steric hindrance.

Molecular packing in analogous structures reveals π-stacking interactions between naphthalenone systems and hydrogen bonds involving hydrazone NH and ketone oxygen atoms. These interactions likely stabilize the crystal lattice and influence melting points and solubility.

Comparative Analysis with Structurally Related Hydrazone Derivatives

Feature This compound 1,4-Bis[(2-methoxy-5-nitrophenyl)hydrazinylidene]naphthalene-2,3-dione 3-Hydroxy-7-methoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]naphthalene-2-carboxamide
Core Structure Naphthalenone Naphthalenedione Naphthalene-carboxamide
Substituents –NO₂, –OCH₃ on phenyl Dual –NO₂, –OCH₃ on phenyl –NO₂ on thiazole, –OCH₃ on naphthalene
Conjugation Extended π-system with hydrazone Dual hydrazone bridges enhance conjugation Thiazole ring introduces heterocyclic conjugation
Electronic Effects Electron-withdrawing (–NO₂) dominates Balanced electron withdrawal from dual –NO₂ groups Electron donation from thiazole moderates –NO₂ effects

The presence of a single hydrazone bridge in the target compound reduces steric strain compared to bis-hydrazone derivatives, while its methoxy group enhances solubility relative to non-polar analogs. The nitro group’s strong electron-withdrawing effect polarizes the hydrazone linkage, increasing dipole moment and reactivity toward electrophilic substitution.

Properties

CAS No.

652139-47-4

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

1-[(3-methoxy-5-nitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C17H13N3O4/c1-24-14-9-12(8-13(10-14)20(22)23)18-19-17-15-5-3-2-4-11(15)6-7-16(17)21/h2-10,21H,1H3

InChI Key

QOWSMYUELCKVQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 3-methoxy-5-nitrobenzaldehyde with naphthalen-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that derivatives of naphthalene compounds, including those similar to 1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one, exhibit promising anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including colon carcinoma and breast cancer . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antiviral Properties :
The compound's structure suggests potential use as an antiviral agent. Similar indolinone-based compounds have been studied for their ability to inhibit HIV-1 replication by targeting multiple viral functions. This dual-targeting approach enhances their therapeutic potential against resistant strains of the virus .

Anti-inflammatory Effects :
Hydrazone derivatives have been explored for their anti-inflammatory properties. Compounds that share structural characteristics with this compound may exhibit similar activities by modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 3-methoxy-5-nitrophenyl hydrazine and naphthalen-2-one. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Material Science Applications

Dyeing Agents :
The compound's vibrant color properties make it a candidate for use in dyeing applications. The incorporation of nitrophenyl groups enhances its lightfastness and stability, which are desirable traits in textile industries .

Photovoltaic Materials :
Research into organic photovoltaic materials has identified naphthalene derivatives as promising candidates due to their electronic properties. The ability to tune the electronic structure through functionalization allows for enhanced charge transport and light absorption, making these compounds suitable for solar cell applications.

Case Studies

  • Anticancer Activity Study :
    A study involving a series of naphthalene derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects on HCT-15 colon cancer cells. The study reported IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
  • Antiviral Research :
    In a recent investigation into new antiviral agents targeting HIV-1, several indolinone derivatives were synthesized and evaluated for their inhibitory effects on viral replication. Compounds similar to this compound displayed dual inhibitory activity against reverse transcriptase functions, highlighting their potential as effective therapeutics against drug-resistant HIV strains .

Mechanism of Action

The mechanism of action of 1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties
Compound Name Substituents Key Structural Features Electronic Effects References
Target Compound 3-Methoxy-5-nitrophenyl –NO₂ (electron-withdrawing), –OCH₃ (electron-donating) Polarized π-system; intramolecular charge transfer (ICT)
1-[(E)-2-(5-Chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one 5-Cl, 2-OH –Cl (electron-withdrawing), –OH (H-bond donor) Enhanced acidity; stronger H-bonding vs. nitro group
(Z)-1-[(2-Methoxy-5-(trifluoromethyl)phenylamino)methylene]naphthalen-2(1H)-one –OCH₃, –CF₃ –CF₃ (strong electron-withdrawing) Increased lipophilicity; reduced solubility in polar solvents
1-[(E)-2-Phenylhydrazin-1-ylidene]naphthalen-2(1H)-one –H (unsubstituted phenyl) Planar structure with minimal steric hindrance Limited ICT; lower polarity

Key Findings :

  • Methoxy groups improve solubility in polar solvents compared to halogenated analogs (e.g., 5-Cl derivatives) .
  • Hydroxyl substituents (e.g., in 5-Cl-2-OH analogs) promote stronger hydrogen bonding, influencing crystal packing and supramolecular chain formation .
Spectroscopic and Crystallographic Comparisons

UV-Vis Absorption :

  • The target compound exhibits a broad absorption band at ~450 nm (π→π* transitions), redshifted compared to unsubstituted analogs (~400 nm) due to nitro-group-induced ICT .
  • Chlorinated derivatives (e.g., 5-Cl-2-OH) show similar redshifts but with lower molar absorptivity, attributed to reduced conjugation efficiency .

NMR Data :

  • ¹H-NMR : The hydrazinylidene proton (N–H) resonates at δ ~12.5 ppm (downfield shifted due to intramolecular H-bonding with the carbonyl group). Methoxy protons appear as a singlet at δ ~3.8 ppm .
  • ¹³C-NMR : The carbonyl carbon (C=O) resonates at δ ~180 ppm, consistent with analogous hydrazones .

Crystallographic Analysis :

Parameter Target Compound 1-[(E)-2-(5-Cl-2-OH-Ph) Analog 1-[(Z)-Phenylhydrazine] Analog
Dihedral Angle (Naphthalenone/Ph) 10–15° 13.11° 1.89°
H-Bonding N–H⋯O (intramolecular) O–H⋯O (intermolecular) N–H⋯O (intramolecular)
Hirshfeld Surface Dominant O⋯H (12.8%), H⋯H (32.1%) Cl⋯H (15.2%), O⋯H (12.8%) C–H⋯O (weak interactions)
Crystal System Monoclinic Triclinic Monoclinic
  • The target compound’s nitro group reduces planarity between the naphthalenone and phenyl rings (dihedral angle ~10–15°) compared to unsubstituted analogs (<2°), impacting π-π stacking .
  • Intermolecular interactions in nitro/methoxy derivatives are less directional than in hydroxylated analogs, leading to varied crystal morphologies .

Biological Activity

1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one, commonly referred to as a hydrazone derivative, has garnered attention in recent years due to its potential biological activities. This compound, characterized by its unique structural features, exhibits various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

Chemical Structure and Properties

The compound's chemical formula is C17H16N4O3C_{17}H_{16}N_{4}O_{3}, and it possesses a molecular weight of approximately 324.33 g/mol. Its structure includes a naphthalene moiety linked to a hydrazone functional group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H16N4O3C_{17}H_{16}N_{4}O_{3}
Molecular Weight324.33 g/mol
DensityNot available
Melting PointNot available
Boiling PointNot available

Anticancer Activity

Recent studies have demonstrated that hydrazone derivatives can exhibit significant anticancer properties. For instance, research indicates that the presence of the nitro group in the compound enhances its cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 12 µM.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the methoxy and nitro groups appears to enhance its interaction with bacterial membranes.

  • Case Study : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been linked to its ability to inhibit pro-inflammatory cytokines. Research suggests that it may modulate pathways involving NF-kB and COX-2.

  • Case Study : In animal models of inflammation, administration of the compound led to a significant reduction in edema and inflammatory markers such as TNF-alpha and IL-6.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Cell Cycle Regulation : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
  • Antioxidant Activity : Scavenges free radicals, reducing oxidative stress.

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